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Compound of Interest

Compound Name: BMS-466442

CAS No.: 1598424-76-0

Cat. No.: B606233 Get Quote

Benchmark Guide: BMS-466442 Potency &
Selectivity Profiling
The Standard for Non-Transportable Asc-1 Inhibition
Executive Summary
BMS-466442 stands as the primary reference tool for the selective inhibition of the Alanine-

Serine-Cysteine-1 (Asc-1/SLC7A10) transporter. Unlike classical competitive substrates (e.g.,

D-Isoleucine) that stimulate efflux via hetero-exchange, BMS-466442 acts as a non-

transportable inhibitor. This distinct mechanism allows for the precise blockade of D-serine and

glycine uptake without confounding results by inducing the release of intracellular amino acid

pools.

This guide benchmarks BMS-466442 against alternative modulation strategies, detailing its

nanomolar potency (IC50 ~20–37 nM) across validated cell models and providing a

standardized protocol for assessing Asc-1 activity.

Mechanistic Profile & Signaling Architecture
Asc-1 is a Na⁺-independent antiporter critical for regulating synaptic concentrations of the

NMDA receptor co-agonists D-Serine and Glycine.
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Physiological Role: Asc-1 mediates the uptake of D-Serine/Glycine in exchange for the efflux

of other neutral amino acids.

BMS-466442 Action: It binds to the Asc-1 transporter (likely stabilizing an outward-open

conformation) without being translocated. This effectively "locks" the gate, preventing both

uptake and hetero-exchange efflux.

Differentiation: Competitive substrates like D-Isoleucine block uptake but simultaneously

trigger massive efflux of intracellular D-Serine, often masking the true inhibitory effect or

artificially raising synaptic concentrations.

Visualization: Asc-1 Inhibition Mechanism
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Figure 1: Mechanistic distinction between BMS-466442 (blocker) and D-Isoleucine (exchanger)

at the Asc-1 interface.

Benchmarking Landscape: Potency Across Cell
Lines
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The potency of BMS-466442 is highly dependent on the expression density of Asc-1 and the

specific cellular milieu. The following data aggregates validated IC50 values from primary

literature.

Table 1: Comparative Potency Data (IC50)
Cell Model Assay Type IC50 Value

Selectivity
Context

Source

HEK293 (hAsc-

1)

[³H]-D-Serine

Uptake
36.8 ± 11.6 nM

>1000-fold vs

LAT2, ASCT2
[1, 3]

Rat Primary

Cortical Neurons

[³H]-D-Serine

Uptake
19.7 ± 6.7 nM

Native

expression

model

[1, 2]

Rat Brain

Synaptosomes

[³H]-D-Serine

Uptake
~400 nM

Complex tissue

matrix
[2]

Adipocytes

(Human)

Amino Acid

Uptake
~100 nM

Used to block

thermogenesis
[3]

Comparative Analysis: BMS-466442 vs. Alternatives
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Compound Mechanism
Potency
(Approx.)

Key Advantage Key Limitation

BMS-466442

Non-

transportable

Inhibitor

~20–40 nM

Pure blockade;

no efflux

stimulation.

Poor in vivo PK

(brain

penetration

issues).

Lu AE00527

Non-

transportable

Inhibitor

~10 µM*
Structurally

distinct blocker.

Less potent than

BMS-466442 in

head-to-head

assays.

D-Isoleucine
Competitive

Substrate
Ki ~1 mM

Readily available

natural amino

acid.

Stimulates efflux;

low potency

(requires mM

concentrations).

S-Methyl-L-

Cysteine

Competitive

Substrate
mM range Natural analog.

Translocated;

induces hetero-

exchange.

*Note: Lu AE00527 is often used at 10 µM to ensure saturation, though precise IC50 varies by

assay.

Experimental Protocol: Validated [³H]-D-Serine
Uptake Assay
Objective: Determine the IC50 of BMS-466442 in Asc-1 expressing cells (e.g., HEK293-Asc1).

Reagents & Preparation[1][2][3]
BMS-466442 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

Note: Solubility is limited in aqueous buffers; do not pre-dilute in media until immediately

before use.

Transport Buffer: HBSS containing 20 mM HEPES (pH 7.4).
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Radioligand: [³H]-D-Serine (Specific Activity ~20–30 Ci/mmol).

Workflow Diagram
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Figure 2: Step-by-step workflow for the radioligand uptake inhibition assay.

Detailed Methodology
Cell Preparation: Seed HEK293 cells stably expressing hAsc-1 on Poly-D-Lysine coated 24-

well plates. Assay when cells reach 90% confluency.

Equilibration: Aspirate growth media and wash cells twice with warm Transport Buffer

(HBSS/HEPES).

Pre-Incubation (Critical):

Prepare a serial dilution of BMS-466442 in Transport Buffer (Range: 0.1 nM to 1 µM).

Add buffer containing BMS-466442 to cells.

Incubate for 10 minutes at 37°C.

Why? This allows the inhibitor to bind the transporter before the substrate competes for

the site.

Uptake Initiation:

Add [³H]-D-Serine (Final concentration: 100 nM) directly to the pre-incubation buffer (or

replace with buffer containing both inhibitor and substrate).

Incubate for exactly 10 minutes at 37°C.

Note: Keep uptake time short to measure initial rate and avoid equilibrium effects.
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Termination:

Rapidly aspirate buffer.

Wash cells 3x with Ice-Cold Transport Buffer.

Why? Ice-cold buffer stops transporter activity immediately.

Quantification:

Lyse cells with 0.1 N NaOH (or 1% SDS).

Transfer lysate to scintillation vials with cocktail.

Measure CPM (Counts Per Minute).

Data Analysis:

Normalize CPM to protein content (BCA assay).

Plot % Control vs. Log[BMS-466442].

Fit using non-linear regression (4-parameter logistic) to calculate IC50.

Expert Troubleshooting & Optimization
Solubility Artifacts: BMS-466442 is hydrophobic. Ensure final DMSO concentration in the

assay is <0.1% to avoid non-specific membrane effects. If precipitation occurs at high

concentrations (>10 µM), the IC50 curve will plateau artificially.

Substrate Competition: The IC50 value is dependent on the substrate concentration used

(Cheng-Prusoff equation). If you use high concentrations of D-Serine (e.g., >10 µM), the

apparent IC50 of BMS-466442 will shift to the right (appear less potent). Stick to tracer levels

(50-100 nM).

Efflux vs. Uptake: If using D-Isoleucine as a control, remember it effectively empties the

cytosol of radiolabel if pre-loaded. BMS-466442 will retain the label if added after loading.

This is a useful assay to confirm the mechanism of action (Blocker vs. Substrate).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

